molecular formula C12H17NO2 B2956267 Ethyl 3-(4-methoxyphenyl)propanimidate CAS No. 683200-28-4

Ethyl 3-(4-methoxyphenyl)propanimidate

Cat. No.: B2956267
CAS No.: 683200-28-4
M. Wt: 207.273
InChI Key: OJSGYWFHMCCHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)propanimidate (CAS: 195877-37-3, molecular formula: C₁₂H₂₂N₂O₃) is an imidate ester characterized by a 4-methoxyphenyl group attached to a propanimidate backbone. This compound features a unique imidate functional group (R-O-C=N-R), which distinguishes it from conventional esters or amides. Imidates are reactive intermediates in organic synthesis, often used to prepare amidines, heterocycles, or pharmaceutical precursors .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSGYWFHMCCHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)propanimidate typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by subsequent reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)propanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 3-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)propanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)propanimidate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between Ethyl 3-(4-methoxyphenyl)propanimidate and analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound 195877-37-3 C₁₂H₂₂N₂O₃ Imidate (O-C=N), 4-methoxyphenyl Reactive imidate group; methoxy-substituted aromatic ring
Ethyl p-methoxycinnamate - C₁₂H₁₄O₃ Ester, acrylate, 4-methoxyphenyl α,β-unsaturated ester; anti-inflammatory activity
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl - C₁₄H₂₂ClNO₃ Ester, dimethylamino, hydrochloride Tertiary amine salt; potential CNS applications
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl 61630-10-2 C₁₂H₁₈ClNO₂ Ester, aminomethyl, hydrochloride Primary amine substituent; peptide synthesis intermediate

Key Observations :

  • Imidate vs. Ester Reactivity : The imidate group in the target compound is more nucleophilic than esters, enabling reactions with amines or alcohols to form amidines or orthoesters. In contrast, Ethyl p-methoxycinnamate () has a conjugated acrylate ester, which participates in Michael additions or polymerizations .
  • Substituent Effects: The 4-methoxyphenyl group is common across all compounds, but additional substituents (e.g., dimethylamino in , aminomethyl in ) modulate solubility and bioactivity.
Physicochemical Properties
Property This compound Ethyl p-methoxycinnamate Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl
Molecular Weight (g/mol) 254.3 206.2 287.8
Solubility Likely low in water; soluble in organics Low water solubility Low in water; soluble in acetone/alcohols
Stability Hydrolyzes to amides in acidic/basic conditions Stable under neutral pH Stable as hydrochloride salt

Notes:

  • The imidate’s hydrolytic instability contrasts with the stability of Ethyl p-methoxycinnamate’s acrylate ester .
  • Hydrochloride salts (e.g., ) enhance water solubility but require cold storage (2–8°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.